(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
Overview
Description
(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231,29 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boc-L-beta-homovaline, also known as ®-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid or Boc-|A-HoVal-OH, is primarily used as a protecting group for amines during chemical synthesis . The primary targets of this compound are the amine groups present in various organic compounds, particularly in the synthesis of peptides .
Mode of Action
The compound acts by protecting the amine groups during chemical reactions. The tert-butyloxycarbonyl (Boc) group in the compound is stable towards most nucleophiles and bases . This stability allows the Boc group to protect the amine during reactions, preventing it from reacting with other compounds. Once the desired reactions have taken place, the Boc group can be removed under acidic conditions .
Biochemical Pathways
The use of Boc-L-beta-homovaline is primarily seen in the field of organic synthesis, particularly in the synthesis of peptides . The compound does not directly participate in biochemical pathways but plays a crucial role in facilitating the synthesis of complex organic compounds. The protection and subsequent deprotection of the amine group by the Boc group is a critical step in many synthetic pathways.
Pharmacokinetics
The compound’s stability and reactivity under different conditions are well-understood, which allows chemists to predict its behavior during synthesis .
Result of Action
The primary result of Boc-L-beta-homovaline’s action is the successful synthesis of complex organic compounds, particularly peptides . By protecting the amine groups during reactions, the compound allows for the successful completion of synthesis without unwanted side reactions. Once the synthesis is complete, the Boc group can be removed, leaving the desired product intact.
Action Environment
The action of Boc-L-beta-homovaline is influenced by several environmental factors. The compound is stable under a wide range of conditions, but the Boc group can be removed under acidic conditions . Temperature, pH, and the presence of other compounds can all influence the compound’s action. For example, the presence of a strong acid can trigger the removal of the Boc group . Therefore, careful control of the reaction environment is crucial for the successful use of Boc-L-beta-homovaline in chemical synthesis.
Properties
IUPAC Name |
(3R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(6-9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXMZCJCTUATDM-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375829 | |
Record name | Boc-L-beta-homovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183990-64-9 | |
Record name | Boc-L-beta-homovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-L-beta-homovaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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